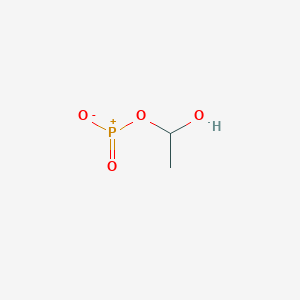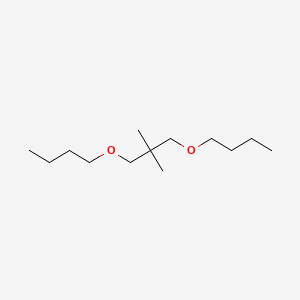
1-(3-Butoxy-2,2-dimethylpropoxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Butoxy-2,2-dimethylpropoxy)butane is an organic compound characterized by its unique structure, which includes a butoxy group and a dimethylpropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Butoxy-2,2-dimethylpropoxy)butane typically involves the reaction of 3-butoxy-2,2-dimethylpropanol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Butoxy-2,2-dimethylpropoxy)butane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the butoxy or dimethylpropoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Butoxy-2,2-dimethylpropoxy)butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Wirkmechanismus
The mechanism of action of 1-(3-Butoxy-2,2-dimethylpropoxy)butane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its reactivity is influenced by the presence of the butoxy and dimethylpropoxy groups, which can stabilize or destabilize intermediates formed during reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Methoxy-2,2-dimethylpropoxy)butane
- 1-(3-Ethoxy-2,2-dimethylpropoxy)butane
- 1-(3-Propoxy-2,2-dimethylpropoxy)butane
Uniqueness
1-(3-Butoxy-2,2-dimethylpropoxy)butane is unique due to the specific combination of butoxy and dimethylpropoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
96497-09-5 |
|---|---|
Molekularformel |
C13H28O2 |
Molekulargewicht |
216.36 g/mol |
IUPAC-Name |
1,3-dibutoxy-2,2-dimethylpropane |
InChI |
InChI=1S/C13H28O2/c1-5-7-9-14-11-13(3,4)12-15-10-8-6-2/h5-12H2,1-4H3 |
InChI-Schlüssel |
HSUCQWPBMSUXGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC(C)(C)COCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


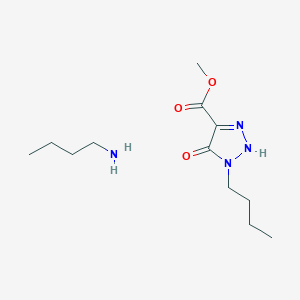
![N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide](/img/structure/B14359120.png)
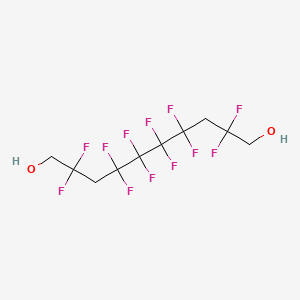
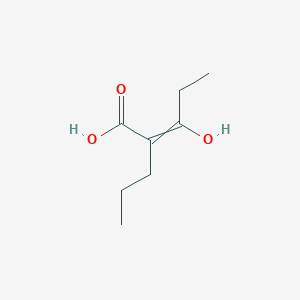
![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
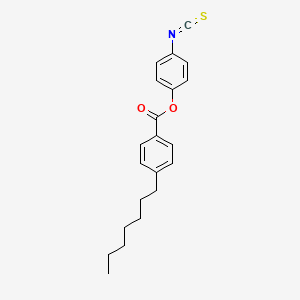
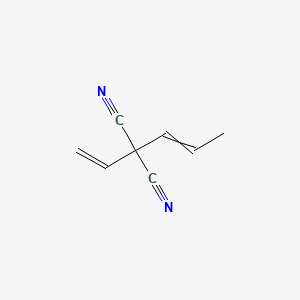
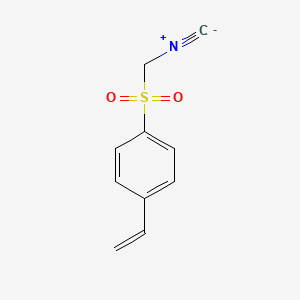
![1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene](/img/structure/B14359140.png)
![4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14359143.png)
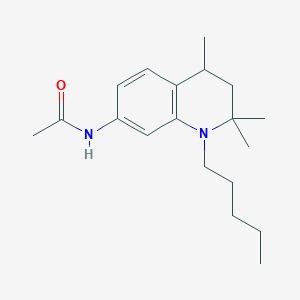
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diethylphosphane)](/img/structure/B14359176.png)

